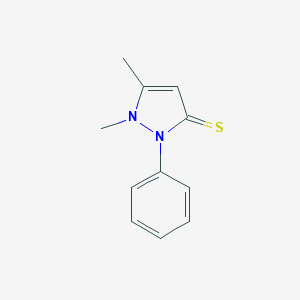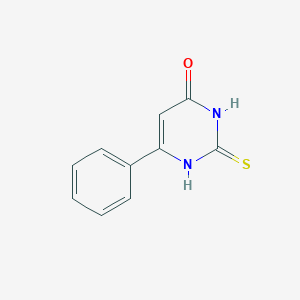![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the quinoxaline core.
Ethenylation: The resulting quinoxaline derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various functionalized quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparaison Avec Des Composés Similaires
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzoxazole
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzothiazole
Uniqueness: 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.
Propriétés
Numéro CAS |
19904-36-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3/b9-7+ |
Clé InChI |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)





![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
